molecular formula C12H17ClFNO3 B12997885 Ethyl (R)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate hydrochloride

Ethyl (R)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate hydrochloride

Cat. No.: B12997885
M. Wt: 277.72 g/mol
InChI Key: IUURKECCPNFXKJ-HNCPQSOCSA-N
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Description

Ethyl ®-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by its unique structural features, including an amino group, a fluoro-substituted aromatic ring, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ®-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-fluoro-4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the corresponding β-keto ester.

    Amination: The β-keto ester is then subjected to reductive amination using an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium borohydride.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro-substituted aromatic ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

Ethyl ®-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl ®-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(3-fluoro-4-methoxyphenyl)propanoate: Lacks the amino group, resulting in different reactivity and applications.

    3-Fluoro-4-methoxyphenylboronic acid: Contains a boronic acid group instead of an ester, leading to different chemical properties and uses.

    1,3,4-Oxadiazole derivatives: Incorporate a 3-fluoro-4-methoxyphenyl moiety but have a different core structure, leading to distinct biological activities.

Uniqueness

Ethyl ®-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate hydrochloride is unique due to its combination of an amino group, a fluoro-substituted aromatic ring, and an ester functional group. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from similar compounds.

Properties

Molecular Formula

C12H17ClFNO3

Molecular Weight

277.72 g/mol

IUPAC Name

ethyl (3R)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate;hydrochloride

InChI

InChI=1S/C12H16FNO3.ClH/c1-3-17-12(15)7-10(14)8-4-5-11(16-2)9(13)6-8;/h4-6,10H,3,7,14H2,1-2H3;1H/t10-;/m1./s1

InChI Key

IUURKECCPNFXKJ-HNCPQSOCSA-N

Isomeric SMILES

CCOC(=O)C[C@H](C1=CC(=C(C=C1)OC)F)N.Cl

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)OC)F)N.Cl

Origin of Product

United States

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